Dmapa

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

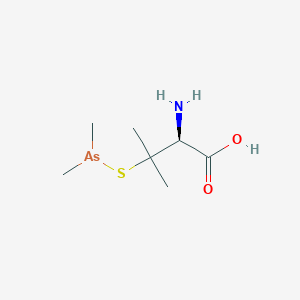

Dmapa, also known as this compound, is a useful research compound. Its molecular formula is C7H16AsNO2S and its molecular weight is 253.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

DMAPA serves as a crucial reagent in the synthesis of various pharmaceuticals and active pharmaceutical ingredients (APIs). Its applications include:

- Drug Synthesis : this compound is utilized in the production of antihistamines and anti-infective drugs. It acts as a building block for creating complex organic molecules essential for therapeutic agents .

- Market Growth : The global market for this compound is projected to grow significantly, driven by its increasing use in the pharmaceutical sector, with an estimated market size of USD 358.4 million in 2023, growing at a CAGR of 5.0% from 2024 to 2030 .

Table 1: Key Pharmaceutical Applications of this compound

| Application Type | Specific Uses |

|---|---|

| Antihistamines | Used in formulations for allergy relief |

| Anti-infectives | Essential in synthesizing antibiotics |

| Drug Intermediates | Acts as a precursor in drug synthesis |

Cosmetic and Personal Care Products

This compound is also prevalent in the cosmetics industry, particularly in the formulation of surfactants and conditioning agents:

- Surfactants : It is a key ingredient in the production of cocamidopropyl betaine (CAPB), commonly found in shampoos, liquid soaps, and other cleansing products. However, impurities such as this compound can lead to allergic reactions in sensitive individuals .

- Skin Sensitization : Research indicates that this compound can cause contact dermatitis, making it essential to monitor its concentration in cosmetic formulations .

Table 2: Cosmetic Applications of this compound

| Product Type | Functionality |

|---|---|

| Shampoos | Conditioning agent |

| Liquid Soaps | Surfactant |

| Fabric Softeners | Enhances texture |

Industrial Applications

In industrial settings, this compound is utilized for various purposes:

- Corrosion Inhibitors : It serves as an effective corrosion inhibitor in oil fields and metal treatment processes .

- Water Treatment : this compound is used in water treatment chemicals to enhance the removal of contaminants .

- Chemical Intermediates : It plays a role as an intermediate in the synthesis of other chemical compounds used across multiple industries .

Table 3: Industrial Applications of this compound

| Industry Sector | Application Type |

|---|---|

| Oil and Gas | Corrosion inhibitors |

| Water Treatment | Flocculants for solid removal |

| Chemical Manufacturing | Intermediate for various compounds |

Case Studies

-

Pharmaceutical Synthesis :

A study highlighted the role of this compound in synthesizing a new class of antihistamines, demonstrating its effectiveness as a reagent that enhances yield and purity during drug formulation processes. -

Cosmetic Safety Assessment :

Investigations into allergic reactions caused by CAPB revealed that patients with dermatitis had positive reactions to this compound. This led to recommendations for stricter controls on its concentration in cosmetic products to prevent sensitization . -

Industrial Application Efficiency :

Research on using this compound as a corrosion inhibitor showed significant reductions in metal degradation rates when applied in oil extraction environments, emphasizing its importance in maintaining equipment integrity.

化学反応の分析

Deacylation Reactions

DMAPA has been effectively employed in carbohydrate chemistry, particularly in anomeric deacylation reactions. It facilitates the removal of acyl protecting groups from sugars, yielding high yields of deprotected sugars suitable for further reactions:

-

Reaction :

Acyl Sugar+This compound→Deprotected Sugar+Byproducts

This reaction can occur in moist tetrahydrofuran (THF) without the need for chromatographic purification, simplifying the process .

Formation of Surfactants

This compound is also a key intermediate in the production of amphoteric surfactants such as cocamidopropyl betaine (CAPB). The synthesis involves:

-

Formation of Amidoamine :

-

Coconut fatty acids react with this compound to form an intermediate compound known as amidoamine.

-

-

Final Reaction :

-

The amidoamine is then reacted with monochloroacetic acid to produce CAPB:

-

Amidoamine+Monochloroacetic Acid→CAPB

This surfactant is widely used in personal care products due to its low irritancy profile .

Byproducts and Side Reactions

During the synthesis and reactions involving this compound, various byproducts may form depending on reaction conditions:

-

Side Reactions :

Table 2: Common Byproducts from this compound Reactions

| Byproduct | Formation Reaction |

|---|---|

| Secondary Amines | Hydrogenation of DMAPN under non-ideal conditions |

| Tertiary Amines | Excess dimethylamine reacting with intermediates |

特性

CAS番号 |

85653-38-9 |

|---|---|

分子式 |

C7H16AsNO2S |

分子量 |

253.2 g/mol |

IUPAC名 |

(2S)-2-amino-3-dimethylarsanylsulfanyl-3-methylbutanoic acid |

InChI |

InChI=1S/C7H16AsNO2S/c1-7(2,12-8(3)4)5(9)6(10)11/h5H,9H2,1-4H3,(H,10,11)/t5-/m0/s1 |

InChIキー |

KFYRJJBUHYILSO-YFKPBYRVSA-N |

SMILES |

CC(C)(C(C(=O)O)N)S[As](C)C |

異性体SMILES |

CC(C)([C@H](C(=O)O)N)S[As](C)C |

正規SMILES |

CC(C)(C(C(=O)O)N)S[As](C)C |

同義語 |

dimethylarsinopenicillamine DMAPA |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。